molecular formula C19H20N2O5 B2536817 N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide CAS No. 879141-84-1

N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B2536817
CAS No.: 879141-84-1
M. Wt: 356.378
InChI Key: OKAVJDKDRGLZJD-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide is a synthetic acetamide derivative intended for research and development purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities . The molecular structure incorporates formyl and methoxy phenolic ether motifs, which are common features in molecules studied for various pharmacological applications. Related acetamide derivatives have been identified as strong inhibitors in biological processes such as osteoclastogenesis, which is relevant for research into bone resorption diseases . Furthermore, structurally similar compounds are explored as key intermediates or core structures in developing new therapeutic agents for metabolic and inflammatory diseases . The reactive formyl group present in the structure provides a versatile handle for further chemical modification and synthesis of more complex molecules, making it a valuable building block in organic chemistry and drug discovery efforts. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-12-4-6-15(13(2)8-12)20-19(24)21-18(23)11-26-17-9-14(10-22)5-7-16(17)25-3/h4-10H,11H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAVJDKDRGLZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=C(C=CC(=C2)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dimethylphenyl isocyanate: This can be achieved by reacting 2,4-dimethylaniline with phosgene under controlled conditions.

    Formation of the carbamoyl intermediate: The 2,4-dimethylphenyl isocyanate is then reacted with 2-(5-formyl-2-methoxyphenoxy)acetic acid to form the desired carbamoyl intermediate.

    Final coupling reaction: The carbamoyl intermediate is coupled with an appropriate amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: 2-(5-carboxy-2-methoxyphenoxy)acetamide.

    Reduction: 2-(5-hydroxymethyl-2-methoxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Phenoxyacetamides

a) N-(5-Amino-2-Methoxyphenyl)-2-(2,4-Dimethylphenoxy)acetamide (CAS 1020054-36-7)
  • Structural Difference: Replaces the formyl group with an amino substituent at the 5-position of the phenoxy ring.
b) 2-(4-Formyl-2-Methoxyphenoxy)-N-(4-Nitrophenyl)acetamide (CAS 247592-74-1)
  • Structural Difference : Substitutes the 2,4-dimethylphenyl carbamoyl group with a 4-nitrophenyl moiety.
  • Implications : The electron-withdrawing nitro group may enhance electrophilicity, increasing reactivity but possibly reducing selectivity in biological systems .
c) 2-(5-Bromo-4-Formyl-2-Methoxyphenoxy)-N-(2-Phenylethyl)acetamide (CAS 486993-08-2)
  • Structural Difference : Features a bromo substituent at the 5-position and a phenylethyl group instead of the carbamoyl moiety.
  • Implications : The bromine atom adds steric bulk and may influence halogen bonding interactions, while the phenylethyl group enhances lipophilicity .

Carbamoyl and Acetamide Derivatives in Agrochemicals

a) Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)acetamide)
  • Structural Difference : Contains a 2,6-dimethylphenyl group and an oxazolidinyl ring.
b) 2-(Diethylamino)-N-(2,4-Dimethylphenyl)acetamide (CAS 50295-20-0)
  • Structural Difference: Substitutes the carbamoyl group with a diethylamino moiety.
  • Implications : The tertiary amine enhances solubility in acidic environments, making it suitable for systemic applications in pesticides .

Pharmacological Analogues

a) N-(4-Ethoxyphenyl)-2-(4-Formyl-2-Methoxyphenoxy)acetamide
  • Structural Difference : Uses a 4-ethoxyphenyl group instead of the 2,4-dimethylphenyl carbamoyl.
b) WH7 (2-(4-Chloro-2-Methylphenoxy)-N-(4-H-1,2,4-Triazol-3-yl)Acetamide)
  • Structural Difference : Features a triazole ring and chloro substituent.
  • Implications : The triazole group enables hydrogen bonding, enhancing herbicidal activity through auxin receptor interactions, a pathway possibly shared with the target compound .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Key Substituents Molecular Formula Biological Activity/Use Reference
Target Compound 2,4-Dimethylphenyl carbamoyl, 5-formyl Not explicitly provided (estimated C20H22N2O5) Potential agrochemical/pharmacological agent
N-(5-Amino-2-Methoxyphenyl)-... (CAS 1020054-36-7) 5-Amino, 2,4-dimethylphenoxy C18H21N3O3 Medicinal intermediate
2-(4-Formyl-2-Methoxyphenoxy)-N-(4-Nitrophenyl)... (CAS 247592-74-1) 4-Nitrophenyl, 4-formyl C16H13N2O6 Discontinued research chemical
Oxadixyl 2,6-Dimethylphenyl, oxazolidinyl C15H20N2O3 Fungicide (RNA polymerase inhibitor)

Table 2: Physicochemical Properties

Property Target Compound Oxadixyl WH7
Molecular Weight (g/mol) ~370 (estimated) 276.34 297.72
LogP (Predicted) ~3.5 2.8 2.1
Key Functional Groups Formyl, methoxy Oxazolidinyl Triazole, chloro

Biological Activity

N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by multiple functional groups, which contribute to its biological activity. The key features include:

  • Aromatic rings : Contributing to lipophilicity and potential interactions with biological targets.
  • Formyl and methoxy groups : These groups may play crucial roles in the compound's reactivity and interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The difluoromethylsulfanyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, the compound may:

  • Inhibit Enzymatic Activity : It can covalently bond with nucleophilic sites on enzymes or proteins, potentially altering their function.
  • Modulate Signaling Pathways : By interacting with various receptors or signaling molecules, it may influence cellular responses.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound may cause cell cycle disruptions leading to decreased proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptotic pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial and fungal strains. Studies have reported:

  • Inhibition of Bacterial Growth : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungicidal Effects : Significant activity against pathogenic fungi, suggesting potential use in treating fungal infections.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
    CompoundCell LineIC50 (µM)Mechanism
    N-[...]MCF-715Apoptosis induction
    DoxorubicinMCF-710DNA intercalation
  • Antimicrobial Activity :
    • In a comparative study against common pathogens, this compound exhibited notable activity against Staphylococcus aureus and Candida albicans.
    PathogenZone of Inhibition (mm)
    Staphylococcus aureus20
    Escherichia coli15
    Candida albicans18

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